
DA-CE phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DA-CE phosphoramidite involves the protection of the 5’-hydroxyl group of deoxyadenosine with a dimethoxytrityl group, followed by the protection of the amino group with a benzoyl group. The 3’-hydroxyl group is then converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite .
Industrial Production Methods
In industrial settings, this compound is produced under controlled conditions to ensure high purity and performance. The process typically involves the use of automated synthesizers, which carry out the repetitive cycles of deblocking, coupling, capping, and oxidation required for oligonucleotide synthesis .
Chemical Reactions Analysis
Types of Reactions
DA-CE phosphoramidite undergoes several types of reactions during oligonucleotide synthesis:
Detritylation: Removal of the dimethoxytrityl group to expose the 5’-hydroxyl group.
Coupling: Formation of a phosphite triester linkage between the 3’-hydroxyl group of the incoming nucleoside and the 5’-hydroxyl group of the growing oligonucleotide chain.
Capping: Inactivation of unreacted 5’-hydroxyl groups to prevent chain termination.
Oxidation: Conversion of the phosphite triester to a more stable phosphate triester
Common Reagents and Conditions
Detritylation: Typically performed using trichloroacetic acid in dichloromethane.
Coupling: Activated by tetrazole or other activators such as 4,5-dicyanoimidazole.
Capping: Acetic anhydride and N-methylimidazole are commonly used.
Oxidation: Iodine in water and pyridine is used to oxidize the phosphite triester
Major Products Formed
The primary product formed from these reactions is the desired oligonucleotide sequence, with each cycle adding one nucleotide to the growing chain .
Scientific Research Applications
DA-CE phosphoramidite is extensively used in various scientific research applications:
Chemistry: Synthesis of custom DNA sequences for research and development.
Biology: Creation of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Development of antisense oligonucleotides and other therapeutic nucleic acids.
Industry: Production of synthetic genes and other nucleic acid-based products .
Mechanism of Action
The mechanism of action of DA-CE phosphoramidite involves the sequential addition of nucleotides to a growing oligonucleotide chain. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of the preceding nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester, completing the addition of one nucleotide to the chain .
Comparison with Similar Compounds
Similar Compounds
3’-dA-CE Phosphoramidite: Similar in structure but with the 3’-hydroxyl group protected.
Nucleoside Phosphoramidites: General class of compounds used in oligonucleotide synthesis, including those derived from other nucleosides such as deoxyguanosine and deoxycytidine
Uniqueness
DA-CE phosphoramidite is unique due to its specific use in the synthesis of deoxyadenosine-containing oligonucleotides. Its benzoyl protecting group provides stability during synthesis, reducing the risk of depurination and ensuring high-quality oligonucleotide products .
Properties
Molecular Formula |
C47H52N7O7P |
|---|---|
Molecular Weight |
857.9 g/mol |
IUPAC Name |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1 |
InChI Key |
GGDNKEQZFSTIMJ-PVYRJWNMSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


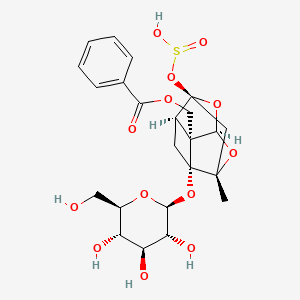
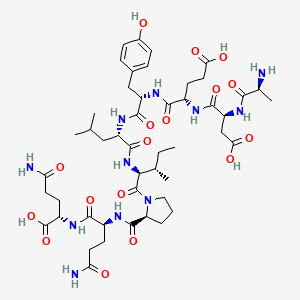
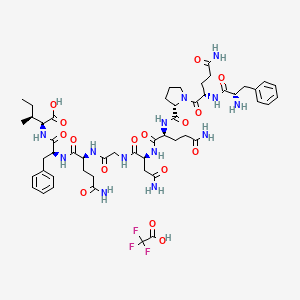
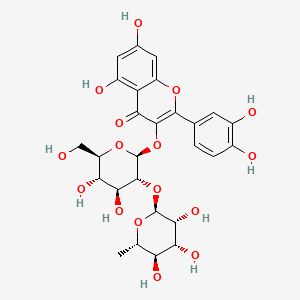
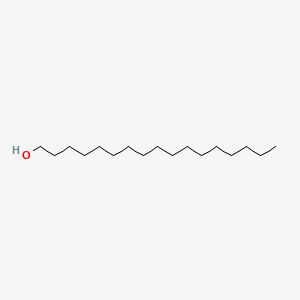
![N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10831723.png)
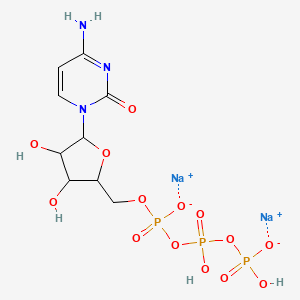
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831735.png)
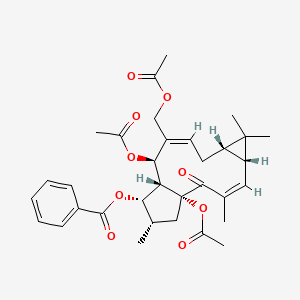
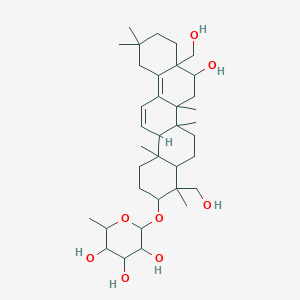
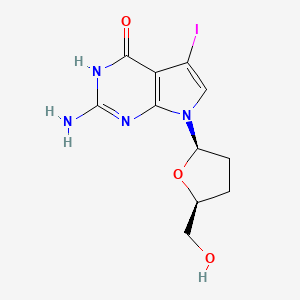
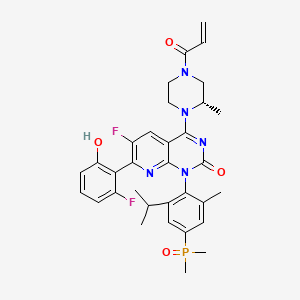
![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)
